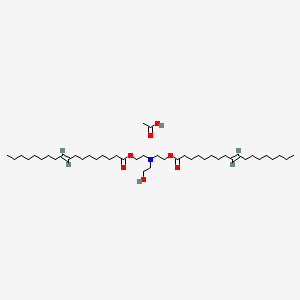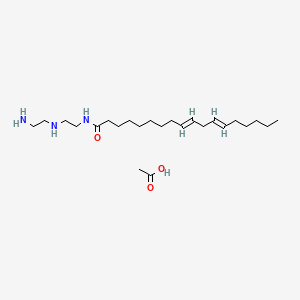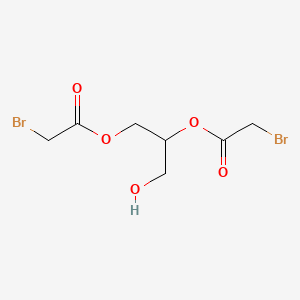
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is a complex organic compound with the molecular formula C44H83NO7. It is known for its unique structure, which includes long-chain fatty acid esters and a quaternary ammonium group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Vorbereitungsmethoden
The synthesis of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically involves the esterification of octadec-9-enoic acid with 2-(2-hydroxyethylamino)ethanol, followed by quaternization with acetic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyloxy groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties .
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with lipid bilayers and proteins. The long hydrophobic chains insert into lipid membranes, disrupting their structure and increasing permeability. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, altering their function and stability. This compound can also form micelles, which encapsulate hydrophobic molecules, facilitating their transport and delivery .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate include:
(2-Hydroxyethyl)trimethylammonium chloride: A simpler quaternary ammonium compound used as a surfactant.
(2-Hydroxyethyl)dimethyl(2-(octadec-9-enoyloxy)ethyl)ammonium acetate: A related compound with one less octadec-9-enoyloxy group.
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium chloride: Similar structure but with a chloride counterion instead of acetate. The uniqueness of this compound lies in its dual long-chain fatty acid esters and quaternary ammonium group, providing both hydrophobic and cationic properties .
Eigenschaften
CAS-Nummer |
97373-00-7 |
|---|---|
Molekularformel |
C44H83NO7 |
Molekulargewicht |
738.1 g/mol |
IUPAC-Name |
acetic acid;2-[2-hydroxyethyl-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,44H,3-16,21-40H2,1-2H3;1H3,(H,3,4)/b19-17+,20-18+; |
InChI-Schlüssel |
YPTQHTMYQYODEQ-ZGWGUCJNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCO.CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)





![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)






